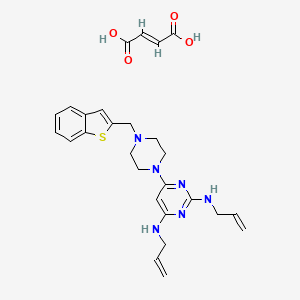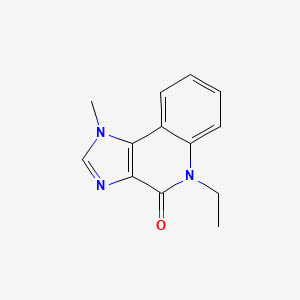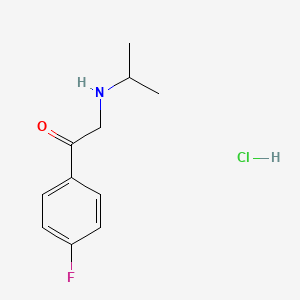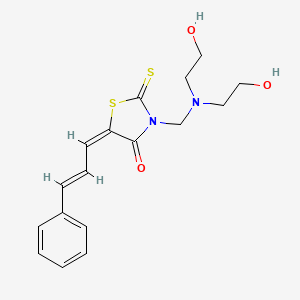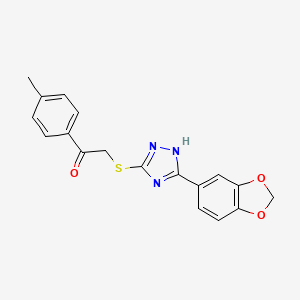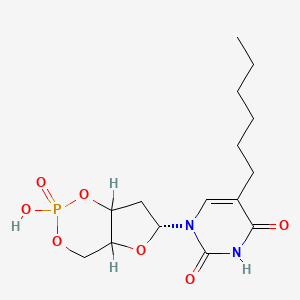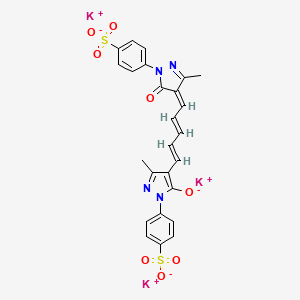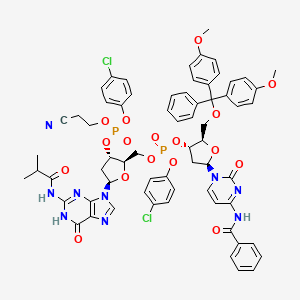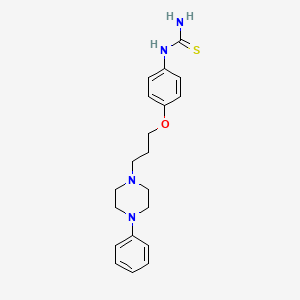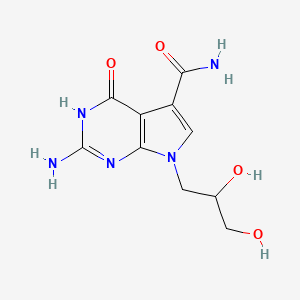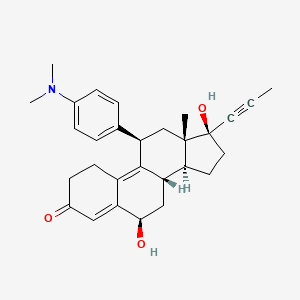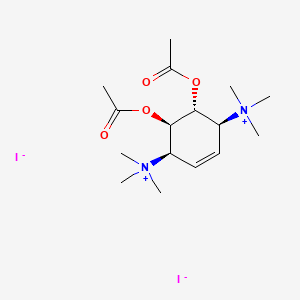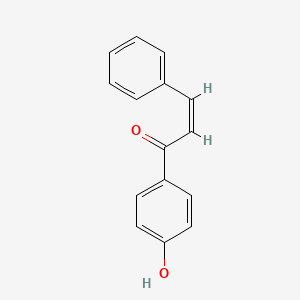
4'-Hydroxychalcone, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxychalcone, (Z)-, also known as 4’-hydroxy-1,3-diphenyl-2-propen-1-one, is a chalcone derivative isolated from licorice root. Chalcones are a class of flavonoids characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. 4’-Hydroxychalcone, (Z)-, is known for its hepatoprotective activity and its ability to inhibit TNFα-induced NF-κB activation via proteasome inhibition .
Preparation Methods
The most common method for synthesizing chalcones, including 4’-Hydroxychalcone, (Z)-, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, with the product being purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-Hydroxychalcone, (Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Bioreduction using yeast strains such as Yarrowia lipolytica can convert it to 4’-dihydrochalcone.
Substitution: It can undergo electrophilic substitution reactions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.
Scientific Research Applications
4’-Hydroxychalcone, (Z)-, has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: It is used to study cellular processes such as NF-κB signaling and proteasome inhibition.
Medicine: Its hepatoprotective and anti-inflammatory properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4’-Hydroxychalcone, (Z)-, involves the inhibition of the proteasome, leading to the suppression of TNFα-induced NF-κB activation . This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of NF-κB target genes. This mechanism is crucial for its anti-inflammatory and hepatoprotective effects.
Comparison with Similar Compounds
4’-Hydroxychalcone, (Z)-, can be compared to other chalcones such as:
4-Hydroxychalcone: Similar structure but differs in the position of the hydroxyl group.
Isoliquiritigenin: Another chalcone from licorice root with similar biological activities.
4-Methoxychalcone: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties and biological activities. The uniqueness of 4’-Hydroxychalcone, (Z)-, lies in its specific inhibition of the proteasome and its potent hepatoprotective activity.
Properties
CAS No. |
102692-58-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6- |
InChI Key |
UAHGNXFYLAJDIN-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


